REACTION_CXSMILES
|
S([O-])([O-])(=O)=O.[Mg+2].[CH3:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]23[O:25][CH:16]2[CH2:17][CH2:18][C:19]2[C:24]3=[CH:23][CH:22]=[CH:21][CH:20]=2)=[CH:11][CH:10]=1>C1(C)C=CC=CC=1>[CH3:7][O:8][C:9]1[CH:10]=[CH:11][C:12]([CH:15]2[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[CH2:18][CH2:17][C:16]2=[O:25])=[CH:13][CH:14]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
7b-(4-methoxyphenyl)-1a,2,3,7b-tetrahydro-1-oxacyclopropa[a]naphthalene
|
Quantity
|
50.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C12C(CCC3=CC=CC=C13)O2
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooled
|
Type
|
WASH
|
Details
|
the reaction product was washed two times each with 250 mL of water
|
Type
|
CUSTOM
|
Details
|
condensed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1C(CCC2=CC=CC=C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |